molecular formula C8H11ClN2O B3419052 5-Chloro-6-isopropoxypyridin-3-amine CAS No. 135900-34-4

5-Chloro-6-isopropoxypyridin-3-amine

Cat. No. B3419052
CAS RN: 135900-34-4
M. Wt: 186.64 g/mol
InChI Key: CDECSSNEHBQLGS-UHFFFAOYSA-N
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Description

5-Chloro-6-isopropoxypyridin-3-amine is an organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound is a derivative of pyridine, with additional functional groups such as chloro, isopropoxy, and amine attached to the pyridine ring .


Synthesis Analysis

The synthesis of 5-Chloro-6-isopropoxypyridin-3-amine could potentially involve the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters could be a key step in the synthesis process . The Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could also be involved in the synthesis .


Molecular Structure Analysis

The molecular structure of 5-Chloro-6-isopropoxypyridin-3-amine can be inferred from its name. It has a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a chlorine atom (Cl) attached to the 5th carbon, an isopropoxy group (iPrO, where iPr is isopropyl) attached to the 6th carbon, and an amine group (NH2) attached to the 3rd carbon .


Chemical Reactions Analysis

The chemical reactions involving 5-Chloro-6-isopropoxypyridin-3-amine could potentially involve the aforementioned Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Other reactions could involve the protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

As a derivative of pyridine, 5-Chloro-6-isopropoxypyridin-3-amine likely shares some of the physical and chemical properties of pyridines. Pyridines are aromatic heterocyclic compounds. Lower aliphatic amines are gaseous in nature with a fishy smell. Primary amines with three or four carbon atoms are liquids at room temperature whereas higher ones are solids .

Future Directions

The future directions for the research and development of 5-Chloro-6-isopropoxypyridin-3-amine could involve further exploration of its synthesis, particularly through the Suzuki–Miyaura cross-coupling reaction and the protodeboronation of pinacol boronic esters . Additionally, its potential applications in various fields such as medicinal chemistry, polymer or optoelectronics materials could be explored .

Mechanism of Action

Mode of Action

They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-6-isopropoxypyridin-3-amine. The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .

properties

IUPAC Name

5-chloro-6-propan-2-yloxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-5(2)12-8-7(9)3-6(10)4-11-8/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDECSSNEHBQLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-(propan-2-yloxy)pyridin-3-amine

CAS RN

135900-34-4
Record name 5-chloro-6-(propan-2-yloxy)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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